3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE
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Overview
Description
3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE is a complex organic compound characterized by its phenoxy and propanamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the use of phenoxypropanoic acid derivatives and amines, followed by coupling reactions under controlled conditions. Common reagents used in these reactions include catalysts like palladium and bases such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, typically using reducing agents such as sodium borohydride.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropanoic acid derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-N-[(4-propan-2-ylphenyl)methyl]propanamide
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
Uniqueness
3-PHENOXY-N-(4-{[4-(3-PHENOXYPROPANAMIDO)PHENYL]METHYL}PHENYL)PROPANAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-phenoxy-N-[4-[[4-(3-phenoxypropanoylamino)phenyl]methyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c34-30(19-21-36-28-7-3-1-4-8-28)32-26-15-11-24(12-16-26)23-25-13-17-27(18-14-25)33-31(35)20-22-37-29-9-5-2-6-10-29/h1-18H,19-23H2,(H,32,34)(H,33,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWAAHMIUMYJJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)CCOC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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